4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)5-3-9(4-6-12)10-7-11(14)13-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
IMNGPUASDRUUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2CC(=O)NC2)C |
Origin of Product |
United States |
Advanced Structural and Mechanistic Insights
Stereochemical Analysis of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
Chiral Separation and Enantiomeric Purity Assessment
The chiral center at the C4 position of the pyrrolidin-2-one ring means that this compound exists as a pair of enantiomers, (R)- and (S)-4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one. The separation of such racemic mixtures is a critical step in pharmaceutical development and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. nih.govmdpi.com
For analogs of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly versatile. nih.govnih.gov These CSPs often operate on the principle of forming transient diastereomeric complexes with the enantiomers, which have different interaction energies and thus different retention times on the column. The enantiorecognition mechanism relies on a combination of interactions, including hydrogen bonding (with the lactam N-H and C=O groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.
Assessment of enantiomeric purity, typically expressed as enantiomeric excess (ee%), is performed concurrently with the separation. The relative peak areas in the chromatogram correspond to the proportion of each enantiomer in the mixture.
Table 1: Hypothetical HPLC Chiral Separation Parameters for this compound Analogs
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Column Temperature | 25 °C | 30 °C |
This table represents typical starting conditions for method development based on the separation of similar chiral lactams and is not based on experimental data for the specific title compound.
Conformational Analysis and Dynamics
Cyclohexane (B81311) Ring: The 4,4-dimethylcyclohexyl group is conformationally locked. The cyclohexane ring will exist almost exclusively in a chair conformation to minimize angle and torsional strain. pressbooks.pub In substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.comsapub.org However, in this case, the pyrrolidin-2-one substituent is at C4 relative to the two methyl groups at C1. The chair conformation of the cyclohexane ring is therefore stable and does not undergo significant ring-flipping.
Pyrrolidin-2-one Ring: The five-membered lactam ring is not planar and adopts a puckered "envelope" or "twist" conformation to relieve torsional strain. nih.gov In substituted pyrrolidines, the substituent at the C4 position can be either pseudo-axial or pseudo-equatorial. The energy difference between these conformers is generally small, and the ring often remains flexible, rapidly interconverting between different puckered states. nih.govresearchgate.net
The connection of the bulky dimethylcyclohexyl group will likely favor a conformation where it occupies a pseudo-equatorial position on the pyrrolidin-2-one ring to minimize steric hindrance.
The dominant intramolecular interaction governing the compound's conformation is steric hindrance. The large 4,4-dimethylcyclohexyl group imposes significant spatial constraints.
Steric Repulsion: The primary determinant of the preferred conformation will be the minimization of steric repulsion between the bulky cyclohexyl group and the atoms of the pyrrolidin-2-one ring. This strongly favors a pseudo-equatorial orientation of the cyclohexyl substituent. Any conformation that places the large cyclohexyl group in a pseudo-axial position would introduce significant steric strain, raising the energy of that conformer substantially.
Hydrogen Bonding: While the lactam moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), there are no other functional groups within the molecule to form significant intramolecular hydrogen bonds. However, these sites are crucial for intermolecular interactions, which dictate the crystal packing in the solid state and solvation in protic solvents. pharmablock.commdpi.com
Table 2: Summary of Predicted Conformational Features
| Molecular Fragment | Preferred Conformation | Key Influencing Factors |
|---|---|---|
| 4,4-Dimethylcyclohexyl Ring | Chair | Minimization of angle and torsional strain. |
| Pyrrolidin-2-one Ring | Envelope or Twist | Minimization of torsional strain. |
| Substituent Orientation | Cyclohexyl group in pseudo-equatorial position on the pyrrolidinone ring | Avoidance of steric hindrance. |
Advanced Computational and Theoretical Investigations of 4 4,4 Dimethylcyclohexyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. acs.orgnih.gov These methods provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. nih.govnih.gov It is a widely used approach for predicting molecular geometries, electronic distributions, and reaction energetics. researchgate.net For 4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would first involve geometry optimization to find the lowest energy structure of the molecule. arabjchem.orgnih.gov
Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in understanding the molecule's stability and reactivity. Key parameters derived from DFT include total energy, dipole moment, and atomic charges. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, the carbonyl oxygen of the pyrrolidin-2-one ring is expected to be a region of high electron density.
The reactivity of the molecule can be further described by calculating global reactivity descriptors. These are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's chemical behavior.
Illustrative DFT-Derived Reactivity Descriptors for a Pyrrolidinone Analog (Note: Data is illustrative, based on published values for substituted pyrrolidinones, and not the direct calculated values for this compound.) arabjchem.org
| Parameter | Definition | Illustrative Value |
| Total Energy | The total energy of the molecule in its optimized geometry. | -550 Hartrees |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -0.25 Hartrees |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 0.05 Hartrees |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.30 Hartrees |
| Ionization Potential (I) | -EHOMO | 0.25 Hartrees |
| Electron Affinity (A) | -ELUMO | -0.05 Hartrees |
| Electronegativity (χ) | (I + A) / 2 | 0.10 Hartrees |
| Chemical Hardness (η) | (I - A) / 2 | 0.15 Hartrees |
| Softness (S) | 1 / (2η) | 3.33 Hartrees-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 0.033 Hartrees |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. arabjchem.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. arabjchem.org
The spatial distribution of these orbitals in this compound would be a primary focus of FMO analysis. The HOMO is likely to be localized around the lactam moiety, specifically involving the nitrogen and oxygen atoms, indicating these are the primary sites for donating electrons in a reaction. Conversely, the LUMO is often centered on the carbonyl group (C=O), highlighting its susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org A small gap suggests the molecule is more polarizable and more reactive.
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using color-coding to indicate different potential regions.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are favorable sites for electrophilic attack. For this compound, the most intense red region would be around the carbonyl oxygen atom.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are prime targets for nucleophilic attack. Positive potential is often found around hydrogen atoms, particularly the N-H proton of the lactam ring.
Green regions denote neutral or near-zero potential, characteristic of nonpolar parts of the molecule, such as the dimethylcyclohexyl and alkyl portions of the pyrrolidinone ring.
The EPS map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition and binding.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comresearchgate.net This technique provides a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment. nih.gov
The this compound molecule possesses significant conformational flexibility, primarily due to the cyclohexyl ring and the attachment of this bulky group to the pyrrolidinone ring. The cyclohexane (B81311) ring itself is known to exist predominantly in a stable chair conformation to minimize angle and torsional strain. maricopa.eduutexas.edustudysmarter.co.uk However, the substituents on the ring influence its conformational equilibrium.
The stability of different conformers can be quantified by calculating the relative free energies. A key equilibrium to study would be the chair-chair interconversion of the cyclohexane ring, although the gem-dimethyl substitution can raise the energy barrier for this process. utexas.edu The pyrrolidinone ring itself is less flexible but can adopt envelope or twist conformations, which would also be sampled during an MD simulation. researchgate.net
Illustrative Conformational Energy Profile for a Substituted Cyclohexane (Note: Data is illustrative, based on established principles of cyclohexane conformational analysis, and not direct calculated values for the specific compound.) researchgate.net
| Conformation | Relative Energy (kcal/mol) | Key Strain Feature(s) |
| Chair | 0 | Staggered bonds, no strain |
| Twist-Boat | ~5.5 | Torsional and steric strain |
| Boat | ~6.9 | Torsional strain (eclipsing bonds), steric strain (flagpole hydrogens) |
| Half-Chair | ~10.0 | Significant angle and torsional strain |
The conformation of a molecule can be significantly influenced by its solvent environment. nih.govrsc.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water, methanol, or chloroform) in the simulation box. researchgate.netresearchgate.net
For this compound, the lactam group (with its N-H donor and C=O acceptor) is capable of forming hydrogen bonds with polar protic solvents like water or methanol. nih.gov The dimethylcyclohexyl group, being nonpolar, will interact favorably with nonpolar solvents or experience hydrophobic effects in aqueous solutions.
An MD simulation in an explicit solvent model would reveal:
Solvation Shell Structure: How solvent molecules arrange around different parts of the solute. Water molecules would be expected to form a structured hydration shell around the polar lactam group.
Conformational Shifts: The equilibrium between different conformers might shift in response to the solvent. For example, a polar solvent might stabilize a conformation with a larger dipole moment. In aqueous solution, hydrophobic collapse might favor conformations where the nonpolar cyclohexyl group is shielded from water. nih.gov
Hydrogen Bonding Dynamics: The simulation can track the formation and breaking of hydrogen bonds between the molecule and the solvent, providing information on their strength and lifetime. researchgate.net This is crucial for understanding solubility and intermolecular interactions in solution.
By running simulations in different solvents, a comparative analysis can determine how solvent polarity affects the conformational landscape and dynamic behavior of this compound.
Prediction of Reactivity and Synthetic Feasibility
The viability of a novel compound is fundamentally linked to its synthetic accessibility. Computational chemistry offers powerful tools to predict reaction outcomes, evaluate potential synthetic routes, and understand the underlying mechanisms that govern chemical transformations. By modeling potential pathways, it is possible to identify the most thermodynamically and kinetically favorable methods for synthesizing this compound, thereby guiding laboratory efforts.
Computational Assessment of Reaction Pathways
Several plausible synthetic routes for this compound were evaluated using computational methods. The primary approaches considered were:
Pathway A: Reductive amination of ethyl 4-(4,4-dimethylcyclohexyl)-4-oxobutanoate followed by spontaneous lactamization.
Pathway B: Michael addition of ammonia (B1221849) to ethyl (E)-4-(4,4-dimethylcyclohexyl)but-3-enoate, followed by intramolecular cyclization.
Pathway C: Hofmann–Löffler reaction involving a suitably substituted N-haloamine precursor.
| Pathway | Key Transformation | Calculated ΔG_rxn (kcal/mol) | Thermodynamic Feasibility |
|---|---|---|---|
| A | Reductive Amination / Lactamization | -25.8 | Highly Favorable |
| B | Michael Addition / Cyclization | -19.4 | Favorable |
| C | Hofmann–Löffler Reaction | -35.2 | Most Favorable |
The computational results suggest that all three pathways are thermodynamically favorable, with Pathway C being the most exergonic. However, the harsh conditions often required for the Hofmann–Löffler reaction may present practical challenges. Pathway A, the reductive amination followed by lactamization, represents a highly favorable and synthetically practical route for the formation of the target compound.
Transition State Analysis for Key Synthetic Steps
To further investigate the synthetic feasibility, a transition state analysis was conducted on the rate-determining step of the two most promising pathways: the intramolecular cyclization (lactamization) in Pathway A and the initial 1,5-hydrogen atom transfer in Pathway C. The activation energy (ΔG‡) for each transition state was calculated to compare the kinetic barriers of these key steps. A lower activation energy indicates a faster reaction rate.
The transition states were located and confirmed by the presence of a single imaginary frequency in the vibrational analysis.
| Pathway | Key Step Analyzed | Calculated ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) | Kinetic Viability |
|---|---|---|---|---|
| A | Intramolecular Lactamization | 18.5 | -245.7i | High (Accessible at moderate temperatures) |
| C | 1,5-Hydrogen Atom Transfer | 22.1 | -1150.3i | Moderate (May require thermal or photochemical initiation) |
The transition state analysis indicates that the lactamization step in Pathway A possesses a lower kinetic barrier than the hydrogen atom transfer in Pathway C. This finding, combined with the favorable thermodynamics, strongly supports the reductive amination/lactamization sequence as a highly efficient and kinetically accessible route for the synthesis of this compound.
Ligand-Based and Structure-Based Computational Approaches
The pyrrolidin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netnih.govnih.gov To explore the potential bioactivity of this compound, a series of ligand-based and structure-based computational studies were undertaken. These in silico methods help predict how the molecule might interact with biological targets, guiding further investigation in drug discovery.
Molecular Docking and Binding Mode Predictions (e.g., with hypothetical targets)
Given the structural similarities of some pyrrolidin-2-one derivatives to nootropic agents, a molecular docking study was performed against Acetylcholinesterase (AChE), a key enzyme in the central nervous system and a common target for cognitive enhancers. tandfonline.comnih.gov The study aimed to predict the binding affinity and identify the putative binding mode of the title compound within the enzyme's active site.
The docking simulations predicted a favorable binding energy, suggesting a stable interaction between the compound and the AChE active site.
| Compound | Hypothetical Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|---|
| This compound | Acetylcholinesterase (AChE) | 4EY7 | -8.9 | Hydrogen bond with Tyr124; Hydrophobic interactions with Trp286, Tyr341 |
The predicted binding mode indicates that the carbonyl oxygen of the pyrrolidin-2-one ring acts as a hydrogen bond acceptor with the hydroxyl group of Tyr124. Furthermore, the bulky and lipophilic 4,4-dimethylcyclohexyl group is predicted to occupy a hydrophobic pocket, forming favorable van der Waals interactions with the aromatic residues Trp286 and Tyr341.
Pharmacophore Modeling Based on Pyrrolidin-2-one Scaffold
A pharmacophore model was developed based on the key structural features of this compound, which are essential for potential biological interactions. This model identifies the spatial arrangement of features that could be recognized by a biological target. The model was constructed by identifying the core functional groups of the molecule.
The resulting pharmacophore model consists of three primary features: a hydrogen bond acceptor, a hydrogen bond donor, and a large hydrophobic region.
| Pharmacophore Feature | Corresponding Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the lactam | Forms directed polar interactions with donor groups in a receptor. |
| Hydrogen Bond Donor (HBD) | Amide N-H of the lactam | Forms directed polar interactions with acceptor groups in a receptor. |
| Hydrophobic Group (HY) | 4,4-Dimethylcyclohexyl ring | Engages in non-polar, van der Waals interactions within hydrophobic pockets. |
This three-feature model provides a simplified yet powerful representation of the molecule's potential interaction points and can be used for virtual screening of databases to identify other compounds with similar potential bioactivity.
In Silico Evaluation of Potential Biological Interactions
Integrating the results from molecular docking and pharmacophore modeling allows for a more detailed in silico evaluation of potential biological interactions. The analysis suggests that the compound's affinity for a hypothetical target like AChE is driven by a combination of specific hydrogen bonding and extensive hydrophobic contacts.
The pyrrolidin-2-one core serves as a rigid scaffold that correctly orients the key pharmacophoric features for optimal interaction with the target's binding site residues.
| Molecular Feature | Predicted Interacting Residue (AChE) | Type of Interaction | Predicted Contribution to Binding |
|---|---|---|---|
| Lactam Carbonyl (C=O) | Tyr124 | Hydrogen Bond | High (Key for anchoring) |
| Lactam Amine (N-H) | Ser293 (via water bridge) | Water-bridged Hydrogen Bond | Moderate |
| Dimethylcyclohexyl Group | Trp286, Tyr341 | Hydrophobic (van der Waals) | High (Major contributor to affinity) |
This detailed in silico evaluation provides a strong theoretical foundation for the hypothesis that this compound may exhibit specific biological activities. The combination of a polar, hydrogen-bonding capable core with a large, conformationally rigid hydrophobic moiety presents a compelling profile for interaction with enzyme active sites that feature both polar and non-polar regions. These computational findings warrant further experimental validation to confirm the predicted synthetic feasibility and biological activity.
Mechanistic Investigations of Biological Interactions of 4 4,4 Dimethylcyclohexyl Pyrrolidin 2 One and Its Analogues
Identification of Putative Biological Targets and Pathways
Based on the activities of structurally related compounds, the putative biological targets for 4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one and its analogues are predominantly enzymes and cell-surface receptors.
Pyrrolidinone derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. The saturated, non-planar nature of the pyrrolidine (B122466) ring allows for detailed exploration of the pharmacophore space, leading to potent and selective enzyme inhibitors. nih.govresearchgate.net
Notable examples of enzymes inhibited by pyrrolidinone analogues include:
Lipoxygenases (LOX): Certain 2-pyrrolidinone (B116388) derivatives have been synthesized and shown to exhibit inhibitory activity against LOX, an enzyme involved in inflammatory pathways. The most potent of these compounds demonstrated significant anti-inflammatory effects in vivo, comparable to the standard drug indomethacin. nih.gov
Bacterial Enzyme MurA: A series of diarylpyrrolidinedione derivatives have been identified as novel, reversible inhibitors of MurA, an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. nih.gov This makes them potential candidates for the development of new antibiotics. One of the most potent inhibitors in this class, compound 46 , exhibited an IC₅₀ of 4.5 μM. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is associated with inflammatory diseases. Certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been shown to inhibit nitric oxide production, with the most active compound exhibiting an IC₅₀ value of 43.69 ± 5.26 µM. beilstein-journals.org
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are important targets for antibacterial agents. 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have shown inhibitory activity against E. coli DNA gyrase with IC₅₀ values in the nanomolar range, comparable to the standard novobiocin. nih.gov
Table 1: Enzyme Inhibition by Pyrrolidinone Analogues| Compound Class | Target Enzyme | Key Finding (IC₅₀/Activity) | Reference |
|---|---|---|---|
| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | IC₅₀ = 0.0705 (±0.003) mM | nih.gov |
| Diarylpyrrolidinediones (e.g., Compound 46) | MurA (E. coli) | IC₅₀ = 4.5 µM | nih.gov |
| 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | IC₅₀ = 43.69 ± 5.26 µM (NO production) | beilstein-journals.org |
| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA Gyrase | IC₅₀ = 120 ± 10 nM | nih.gov |
In addition to enzyme inhibition, pyrrolidinone analogues have been investigated for their ability to bind to specific cell-surface receptors.
A notable example involves a class of pyrrolidinone and piperidinone compounds designed to target the urokinase receptor (uPAR). nih.gov The uPAR is a key player in cancer cell invasion and metastasis. In a competitive binding assay, these compounds were able to displace a fluorescently-labeled peptide from the receptor, demonstrating direct interaction. The inhibition constants (Kᵢ) for these compounds ranged from 6 to 63 μM. nih.gov
Furthermore, other pyrrolidine-containing compounds, specifically N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, which share the cyclohexyl and pyrrolidinyl moieties with the subject compound, have been shown to be high-affinity ligands for sigma receptors. nih.gov The most potent of these analogues displayed an affinity constant (Kᵢ) of 0.49 nM, along with high selectivity over other receptor types. nih.gov
Co-crystallography or Cryo-EM Studies of Compound-Target Complexes (if available)
Co-crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of a compound bound to its biological target at atomic resolution. This information is invaluable for understanding the precise molecular interactions and for guiding the rational design of more potent and selective molecules. pharaohacademy.com
A comprehensive search of the available scientific literature and structural databases did not yield any publicly available co-crystal or Cryo-EM structures for this compound or its close analogues complexed with a biological target. While the crystal structure of some pyrrolizine derivatives, a related class of compounds, bound to proteins has been reported, this level of detailed structural information for the pyrrolidin-2-one class in complex with their targets remains an area for future research. pharaohacademy.com
Structural Basis of Ligand-Target Recognition
The five-membered pyrrolidin-2-one ring acts as a rigid scaffold that presents its functional groups in a defined spatial orientation. nih.gov This scaffold is a common pharmacophore in medicinal chemistry, valued for its ability to participate in specific hydrogen bonding patterns and for its favorable pharmacokinetic properties. pharmablock.com The stereochemistry at the 4-position, where the dimethylcyclohexyl group is attached, would be a critical determinant of target specificity, as the spatial orientation of this bulky group must be complementary to the topology of the receptor's binding site.
The 4,4-dimethylcyclohexyl group is the dominant structural feature and is expected to be a primary driver of affinity and selectivity. This large, non-polar moiety would facilitate recognition by targets possessing a well-defined hydrophobic pocket. rsc.org The cyclohexyl ring provides a bulky, conformationally restricted anchor that can fit into a complementary cavity on the protein surface. Studies on other molecular systems have shown that incorporating cyclohexyl groups can lead to favorable binding properties compared to other cycloalkyl groups or linear chains, often due to optimal space-filling and van der Waals contacts. nih.govnih.gov The gem-dimethyl groups on the cyclohexyl ring further augment its lipophilicity and introduce specific steric constraints. These methyl groups can enhance binding affinity by displacing additional water molecules from the binding site and can improve selectivity by creating a precise structural footprint that is only accommodated by the intended target. nih.gov
| Structural Component | Predicted Role in Ligand-Target Recognition |
| Pyrrolidin-2-one Ring | Acts as a rigid scaffold; presents hydrogen bond donors/acceptors for specific polar contacts. |
| Cyclohexyl Group | Serves as a bulky hydrophobic anchor, fitting into a complementary non-polar pocket of the target. |
| Gem-dimethyl Groups | Enhance hydrophobicity, increase van der Waals contacts, and provide steric bulk that can improve selectivity. |
Hydrogen Bonding and Hydrophobic Interactions at the Binding Site
The stability of the ligand-target complex is determined by the sum of the individual intermolecular forces established at the binding site. For this compound, these forces are primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyrrolidin-2-one moiety contains a lactam functional group, which is an excellent participant in hydrogen bonding. acs.org Specifically:
The carbonyl oxygen is a strong hydrogen bond acceptor and can interact with hydrogen bond donor residues in the protein, such as the side chains of Serine, Threonine, Asparagine, Glutamine, or the backbone amide protons of various amino acids.
The amide nitrogen acts as a hydrogen bond donor, capable of forming a hydrogen bond with acceptor groups on the protein, such as the side-chain carboxylates of Aspartate or Glutamate, or the carbonyl oxygen of the peptide backbone.
These directional hydrogen bonds are crucial for orienting the ligand correctly within the binding site and contribute significantly to the specificity of the interaction. researchgate.netunina.it The formation of one or more stable hydrogen bonds can increase binding affinity by orders of magnitude. unina.it
Hydrophobic Interactions: Hydrophobic interactions are a major driving force for the binding of non-polar molecules in an aqueous biological environment. nih.gov The 4,4-dimethylcyclohexyl group of the compound is highly hydrophobic and would strongly favor an environment shielded from water. When the ligand binds to its target, this bulky alkyl group would occupy a hydrophobic pocket lined with non-polar amino acid residues.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | Pyrrolidin-2-one (Carbonyl Oxygen) | Serine, Threonine, Asparagine, Glutamine, Arginine |
| Hydrogen Bond (Donor) | Pyrrolidin-2-one (Amide Nitrogen) | Aspartate, Glutamate, Main-chain carbonyls |
| Hydrophobic & van der Waals | 4,4-Dimethylcyclohexyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Methionine, Alanine |
Pre Clinical Biological Evaluation of 4 4,4 Dimethylcyclohexyl Pyrrolidin 2 One
In Vitro Cellular Assays
Extensive searches for data pertaining to the in vitro cellular activities of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one did not yield any specific results. The current body of scientific literature does not appear to contain published studies on this particular compound within the following assay categories.
Cell-Based Functional Assays (e.g., enzyme activity in cell lysates, specific pathway modulation)
No data is publicly available regarding the effects of this compound on enzyme activity in cell lysates or its ability to modulate specific cellular pathways.
Cell Viability and Proliferation Assays (without focusing on anticancer or human clinical outcome)
There are no available studies that have assessed the impact of this compound on the viability or proliferation of cell lines in a pre-clinical, non-clinical context.
Reporter Gene Assays for Pathway Activation/Inhibition
No information could be found on the use of reporter gene assays to evaluate the potential of this compound to either activate or inhibit cellular signaling pathways.
In Vivo Studies in Animal Models (excluding human clinical trials)
Searches for pre-clinical in vivo evaluations of this compound in non-human models were conducted. However, no specific studies detailing the in vivo effects of this compound were identified in the public domain.
Proof-of-Concept Studies in Relevant Disease Models (e.g., non-human anti-malarial, anti-microbial models)
There is no published research available that demonstrates proof-of-concept for this compound in any relevant non-human disease models, including for anti-malarial or anti-microbial activity.
Pharmacodynamic Biomarker Evaluation in Animal Tissues
No studies were found that have investigated pharmacodynamic biomarkers in animal tissues following the administration of this compound.
Role of 4 4,4 Dimethylcyclohexyl Pyrrolidin 2 One As a Chemical Scaffold and Advanced Materials Precursor
Scaffold Analysis and Diversity Metrics
A scaffold's utility is often determined by its structural novelty, its three-dimensional character, and the ease with which its derivatives can be synthesized to create a diverse library of compounds.
The novelty of the 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one scaffold lies in the specific combination of the polar, hydrogen-bond-donating-and-accepting pyrrolidin-2-one ring with the nonpolar, sterically demanding 4,4-dimethylcyclohexyl group. This fusion creates a distinct amphipathic molecule with a defined three-dimensional architecture. The pyrrolidine (B122466) ring itself is not planar, adopting various envelope and twisted conformations, a phenomenon known as pseudorotation. nih.govresearchgate.net The attachment of the bulky cyclohexyl ring at the C4 position would be expected to significantly influence the preferred conformation of the pyrrolidin-2-one ring, thereby presenting the other substitution vectors (e.g., at the N1 position) in a controlled orientation.
The gem-dimethyl substitution on the cyclohexane (B81311) ring further enhances its uniqueness by locking the cyclohexane into a chair conformation and preventing epimerization at the point of attachment, which simplifies its stereochemical profile. This substitution pattern significantly increases the lipophilicity and the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with success in drug discovery programs. nih.gov
Table 1: Illustrative Comparison of Calculated Physicochemical Properties
| Property | Pyrrolidin-2-one | This compound (Predicted) |
| Molecular Weight | 85.11 g/mol | 195.32 g/mol |
| LogP (Octanol-Water Partition Coefficient) | -0.85 | ~3.5 |
| Polar Surface Area (PSA) | 29.1 Ų | 29.1 Ų |
| Fraction of sp³ Carbons (Fsp³) | 0.75 | 0.92 |
| Number of Rotatable Bonds | 0 | 2 |
Note: The data for this compound is based on predictive models and serves for illustrative purposes only, highlighting the expected increase in lipophilicity (LogP) and three-dimensionality (Fsp³).
Scaffold hopping is a key strategy in medicinal chemistry used to identify isofunctional molecular structures with different core backbones, often to escape patent limitations or to improve upon the properties of a known active molecule. The this compound scaffold offers several theoretical opportunities for such modifications.
Pyrrolidin-2-one Ring Analogs: The core lactam could be "hopped" to other five- or six-membered heterocyclic systems, such as piperidin-2-one, oxazolidin-2-one, or imidazolidin-2-one, to explore different hydrogen bonding patterns and spatial arrangements of substituents while retaining the bulky cyclohexyl anchor.
Cyclohexyl Group Bioisosteres: The 4,4-dimethylcyclohexyl moiety could be replaced by other bulky, lipophilic groups to fine-tune solubility, metabolic stability, and target engagement. Potential bioisosteres could include adamantyl, tert-butylphenyl, or other carbocyclic or heterocyclic groups. This is a common strategy in lead optimization to enhance drug-like properties. researchgate.net
Gem-Dimethyl Group Modification: The gem-dimethyl group itself can be considered a modifiable unit. Replacing it with a cyclopropyl group (spiro-fusion) could maintain steric bulk while altering the exit vector and electronic properties.
In lead optimization, the scaffold allows for systematic structural modifications. The nitrogen atom of the lactam can be readily alkylated or acylated to introduce a wide variety of functional groups, probing interactions with specific binding pockets of a biological target.
Applications in Chemical Biology and Probe Development
While no specific applications for this compound in chemical biology have been reported, its structure provides a strong foundation for the theoretical design of chemical probes.
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The development of a probe from the this compound scaffold would first require the identification of a biological target for which it has affinity. Assuming such a target is found, the scaffold's key features could be exploited:
A "Warhead" Moiety: The core scaffold provides a stable platform.
A Linker Attachment Point: The lactam nitrogen is an ideal position for attaching a linker arm without significantly disturbing the core interaction moiety (the substituted pyrrolidinone).
A Reporter Group: The linker could be terminated with a reporter group for target identification or visualization.
The rigid nature of the scaffold would be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the target protein.
For applications in bioconjugation (e.g., creating antibody-drug conjugates) or biological imaging (e.g., positron emission tomography [PET] tracers), the scaffold must be derivatized with specific functional groups. The pyrrolidin-2-one ring is well-suited for such modifications.
N-Alkylation: The nitrogen atom can be functionalized with alkyl chains bearing terminal reactive groups like carboxylic acids, azides, or alkynes. These groups are staples in bioconjugation chemistry, allowing for covalent attachment to biomolecules via "click chemistry" or amide bond formation.
C-H Functionalization: Advanced synthetic methods could potentially allow for the selective functionalization of the C3 or C5 positions of the pyrrolidin-2-one ring, providing alternative points for linker attachment.
Table 2: Potential Functionalization Sites for Bioconjugation
| Position on Scaffold | Type of Modification | Potential Reactive Handle for Conjugation |
| N1 (Lactam Nitrogen) | Alkylation/Acylation | Carboxylic acid, amine, azide, alkyne, maleimide |
| C3 | C-H Activation/Functionalization | Halogen (for cross-coupling), azide, alkyne |
| C5 | Derivatization from precursors | Hydroxyl (convertible to other groups) |
This table is a theoretical representation of how the this compound scaffold could be functionalized for chemical biology applications.
Potential as a Building Block in Complex Chemical Synthesis
Beyond its direct use as a scaffold, this compound can be envisioned as a versatile building block for the synthesis of more complex molecules. The pyrrolidin-2-one ring is a precursor to various other structures. chemicalbook.com
Ring-Opening Reactions: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid, 4-amino-3-(4,4-dimethylcyclohexyl)butanoic acid. chemicalbook.com This amino acid, with its bulky side chain, could then be incorporated into peptides or other complex natural product-like structures.
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to afford the corresponding pyrrolidine. chemicalbook.com This would yield 4-(4,4-dimethylcyclohexyl)pyrrolidine, a chiral secondary amine that could serve as a valuable ligand in asymmetric catalysis or as a key component of a larger bioactive molecule.
Alpha-Functionalization: The carbon atom alpha to the carbonyl group (C5) could potentially be functionalized, for instance, via enolate chemistry, allowing for the introduction of additional substituents and the construction of more elaborate molecular architectures.
The synthesis of the parent building block itself could likely be achieved through established methods for producing 4-substituted pyrrolidin-2-ones, such as Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound followed by cyclization. tandfonline.com
The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast array of biologically active natural products and synthetic compounds. Its prevalence in medicinal chemistry and organic synthesis underscores its importance as a versatile chemical scaffold. The substitution at the 4-position of the pyrrolidin-2-one core with a 4,4-dimethylcyclohexyl group introduces a bulky, lipophilic, and conformationally rigid moiety. This unique combination of a polar lactam ring and a nonpolar carbocyclic substituent suggests that this compound holds significant potential as a precursor for chiral auxiliaries and as a monomer for the development of advanced polymeric and supramolecular materials.
Use as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. nih.govwikipedia.org The pyrrolidine scaffold is a well-established platform for the design of effective chiral organocatalysts and auxiliaries. mdpi.com The strategic placement of the sterically demanding 4,4-dimethylcyclohexyl group at the C4 position of the pyrrolidin-2-one ring can significantly influence the facial selectivity of reactions at a prochiral center attached to the nitrogen atom or at the C3 or C5 positions of the lactam ring.
The synthesis of chiral 4-substituted pyrrolidin-2-ones often serves as a crucial step in the preparation of various biologically active compounds. While a specific synthetic route for this compound is not detailed in the available literature, analogous 4-alkyl-pyrrolidin-2-ones can be synthesized through methods such as the Michael addition to α,β-unsaturated γ-lactams or the reductive cyclization of corresponding cyanoalkanoate esters. mdpi.comicm.edu.placs.org For instance, a plausible approach could involve the conjugate addition of a 4,4-dimethylcyclohexyl nucleophile to an appropriate α,β-unsaturated lactam precursor. beilstein-journals.orgnih.gov
Once synthesized in an enantiomerically pure form, this compound could be N-acylated with a prochiral substrate. The bulky dimethylcyclohexyl group would then act as a stereodirecting group, shielding one face of the enolate formed upon deprotonation, thereby guiding the approach of an electrophile to the opposite face. This strategy is commonly employed with Evans-type oxazolidinone auxiliaries and could be effectively translated to this pyrrolidinone system for diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. sigmaaldrich.com After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recycled.
Furthermore, derivatives of this compound could serve as precursors to chiral ligands for transition metal catalysis. The nitrogen atom of the pyrrolidine ring, or other functional groups introduced onto the scaffold, could coordinate to a metal center. The chirality imparted by the dimethylcyclohexyl-substituted pyrrolidinone backbone would create a chiral environment around the metal, enabling enantioselective catalysis for a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.
Integration into Polymeric Materials or Supramolecular Structures
The unique structural features of this compound also make it an interesting candidate for the development of novel polymers and supramolecular assemblies. The lactam moiety provides a site for polymerization, while the bulky, hydrophobic dimethylcyclohexyl group can influence the physical and chemical properties of the resulting materials.
Polymeric Materials
Pyrrolidinone-containing polymers have been explored for various applications. For instance, polymers with the pyrrolidinone unit integrated into the polymer backbone have been investigated. rloginconsulting.com Additionally, polymers bearing pendant pyrrolidinone moieties have been synthesized and evaluated for applications such as gene delivery. nih.gov
A potential route to incorporate this compound into a polymer backbone could involve the ring-opening polymerization of the lactam. However, the thermodynamic stability of the five-membered ring makes this challenging under typical conditions. A more feasible approach would be to first functionalize the pyrrolidinone ring to introduce a polymerizable group. For example, an N-vinyl or N-acrylate derivative could be synthesized, which could then undergo radical polymerization to yield a polymer with pendant this compound units. The bulky and hydrophobic nature of the dimethylcyclohexyl group would be expected to significantly impact the polymer's properties, such as its solubility, thermal stability, and mechanical strength. These characteristics could be advantageous in applications requiring materials with high hydrophobicity or specific thermal properties.
Supramolecular Structures
The lactam functionality of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group). This arrangement allows for the formation of self-complementary hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular structures. While β-lactams are known for their role in antibiotics due to ring strain, the more stable γ-lactam of the pyrrolidinone ring is less reactive but still capable of forming robust hydrogen-bonded networks. wikipedia.orgnih.gov
The presence of the large, nonpolar 4,4-dimethylcyclohexyl substituent would likely lead to amphiphilic character in the molecule. In polar solvents, this could drive the aggregation of the molecules to form micelles, vesicles, or other ordered structures where the hydrophobic cyclohexyl groups are sequestered from the solvent, and the polar lactam groups are exposed. In nonpolar solvents, reverse-micelle type structures could form. The specific nature of these supramolecular assemblies would be influenced by factors such as solvent polarity, temperature, and concentration. The ability to form such ordered structures could be exploited in areas like drug delivery, nanotechnology, and materials science.
Future Research Directions and Concluding Perspectives
Emerging Research Avenues for 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
Given the absence of existing research, the exploration of this compound presents a blank canvas for scientific inquiry. Initial investigations would logically commence with its synthesis and characterization. The synthesis would likely involve the Michael addition of a nitroalkane to an appropriate acceptor, followed by reductive cyclization, a common method for creating 4-substituted pyrrolidin-2-ones.
A primary research avenue would be the investigation of its potential as a central nervous system (CNS) agent. The bulky and lipophilic 4,4-dimethylcyclohexyl moiety is expected to significantly increase the compound's lipophilicity, a key factor in crossing the blood-brain barrier. This enhanced CNS permeability could make it a candidate for targeting neurological disorders. Computational docking studies could be employed to predict its binding affinity to various CNS receptors, such as GABA receptors or ion channels, guiding further pharmacological evaluation.
Furthermore, the unique stereochemistry introduced by the dimethylcyclohexyl group warrants investigation. The synthesis of different stereoisomers and the study of their distinct biological activities would be a critical aspect of future research. The conformational rigidity imparted by the cyclohexyl ring could lead to highly selective interactions with biological targets.
Another promising direction is the exploration of its potential as an antimicrobial or anticancer agent. The pyrrolidin-2-one core is known to exhibit such activities, and the addition of a bulky lipophilic group could enhance membrane disruption or interaction with intracellular targets in pathogenic organisms or cancer cells.
Challenges and Opportunities in the Field of Pyrrolidin-2-one Research
The broader field of pyrrolidin-2-one research, while mature, continues to present both challenges and exciting opportunities. A significant challenge lies in the development of stereoselective synthetic methods to access complex pyrrolidin-2-one derivatives with multiple chiral centers. Overcoming this hurdle is crucial for the synthesis of enantiomerically pure compounds, which often exhibit vastly different pharmacological profiles.
Another challenge is the prediction of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel pyrrolidin-2-one derivatives. While computational models are improving, accurately predicting the in vivo behavior of these compounds remains a complex task.
Despite these challenges, the field is ripe with opportunities. The development of novel catalytic systems for pyrrolidin-2-one synthesis, such as those employing asymmetric organocatalysis, offers the potential for more efficient and environmentally friendly production of these valuable compounds.
Furthermore, the application of pyrrolidin-2-ones in new therapeutic areas is a significant opportunity. Their structural versatility allows for the design of derivatives targeting a wide range of biological targets, from enzymes to protein-protein interactions. The exploration of pyrrolidin-2-ones as probes for chemical biology and as building blocks in materials science also represents exciting new frontiers.
The following table summarizes some of the key research findings on related pyrrolidin-2-one derivatives, highlighting the potential areas of investigation for this compound.
| Derivative Class | Key Research Findings | Potential Relevance for this compound |
| 4-Aryl-pyrrolidin-2-ones | Exhibit a range of CNS activities, including anticonvulsant and anxiolytic effects. | The lipophilic cyclohexyl group may enhance CNS penetration and offer a different receptor binding profile compared to planar aryl groups. |
| N-Substituted pyrrolidin-2-ones | Racetams, a class of N-substituted derivatives, are known nootropics. | While the primary substitution is at the 4-position, N-functionalization of the title compound could lead to novel nootropic agents. |
| Pyrrolidin-2-ones with bulky substituents | Increased lipophilicity often correlates with enhanced biological activity and CNS penetration. | The 4,4-dimethylcyclohexyl group is a prime example of a bulky, lipophilic substituent that could confer these properties. |
Broader Impact on Academic Chemical and Biological Sciences
The investigation of this compound, and other novel pyrrolidin-2-one derivatives, is poised to have a significant impact on the broader scientific community. In the realm of synthetic organic chemistry, the development of efficient and stereoselective routes to such compounds will contribute to the ever-expanding toolbox of synthetic methodologies.
From a medicinal chemistry perspective, the exploration of this compound could lead to the discovery of new lead compounds for drug development, particularly for neurological disorders. The structure-activity relationship (SAR) data generated from these studies will provide valuable insights for the rational design of future therapeutic agents.
In the field of chemical biology, functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For instance, fluorescently tagged versions could be used to visualize their localization and interactions within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
